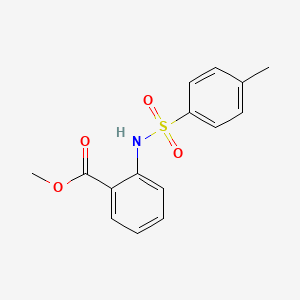
2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester
Cat. No. B1361820
Key on ui cas rn:
50998-74-8
M. Wt: 305.4 g/mol
InChI Key: PNBYWOIWUKQGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08202858B2
Procedure details


Methyl anthranilate (110 g, 0.73 mol) was dissolved in dichloromethane (1 liter) at 0° C. and triethylamine (115 ml, 0.8 mol) was added. Tosyl chloride (133 g, 0.745 mol) was added portionwise at 0° C. The reaction mixture was stirred for 30 min at 0° C. and 64 h at room temperature. The mixture was reduced in vacuo. The residue was dissolved in EtOAc and the organic layer was washed with 5% KHCO3 (aq) solution, 1N HCl solution and brine, dried, filtered and concentrated in vacuo. The residue was crystallised from EtOAc/hexane to yield the title compound (181 g, 81%).





Name
Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].C(N(CC)CC)C.[S:19](Cl)([C:22]1[CH:28]=[CH:27][C:25]([CH3:26])=[CH:24][CH:23]=1)(=[O:21])=[O:20]>ClCCl.CCOC(C)=O>[CH3:11][O:10][C:1](=[O:9])[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][S:19]([C:22]1[CH:28]=[CH:27][C:25]([CH3:26])=[CH:24][CH:23]=1)(=[O:21])=[O:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OC
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
115 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
133 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 30 min at 0° C. and 64 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with 5% KHCO3 (aq) solution, 1N HCl solution and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallised from EtOAc/hexane
|
Outcomes


Product
Details
Reaction Time |
64 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 181 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
